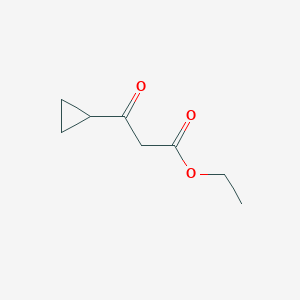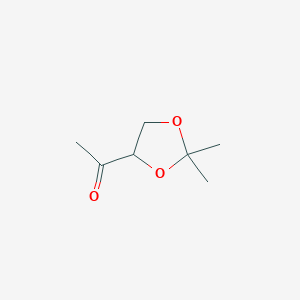![molecular formula C8H12N2O2 B141430 Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate CAS No. 158664-54-1](/img/structure/B141430.png)
Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate, also known as MM-DAS, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MM-DAS belongs to the class of spirocyclic compounds, which are characterized by a unique molecular structure that makes them useful in a variety of fields, including medicinal chemistry, materials science, and catalysis. In
Wissenschaftliche Forschungsanwendungen
Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate has potential applications in a variety of scientific research fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate has been shown to have antitumor activity against various cancer cell lines. It has also been studied as a potential treatment for other diseases, including Alzheimer's disease and Parkinson's disease. In materials science, Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate has been used to synthesize novel materials with unique properties, including luminescent materials and polymers. In catalysis, Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate has been used as a catalyst in various chemical reactions, including the synthesis of chiral compounds.
Wirkmechanismus
The exact mechanism of action of Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. It has also been shown to inhibit the activity of protein kinases, which are enzymes that play a role in cell signaling pathways. The inhibition of these enzymes and pathways may contribute to the antitumor and other therapeutic effects of Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate.
Biochemische Und Physiologische Effekte
Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate has been shown to have various biochemical and physiological effects in cells and organisms. In addition to its antitumor activity, Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects in cells and animals. In addition, Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate has several advantages for use in lab experiments, including its unique molecular structure and potential therapeutic applications. However, the synthesis of Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate is a complex process that requires specialized equipment and expertise. In addition, the cost of Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate may be a limitation for some researchers, as it is a relatively new and specialized compound.
Zukünftige Richtungen
There are several future directions for research on Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the identification of new therapeutic applications for Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate, including the treatment of other diseases beyond cancer and neurodegenerative diseases. In addition, further research is needed to fully understand the mechanism of action of Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate and its effects on various enzymes and signaling pathways in cells. Finally, the development of new derivatives and analogs of Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate may lead to the discovery of new compounds with even greater therapeutic potential.
Synthesemethoden
Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate can be synthesized through a multistep process that involves the reaction of various chemicals, including 2,3-dichloropyridine, pyrrolidine, and methyl acrylate. The synthesis of Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate was first reported by researchers at Pfizer in 2009. The process involves the formation of a spirocyclic intermediate, which is then subjected to various reactions to produce the final product. The synthesis of Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate is a complex process that requires careful control of reaction conditions and purification steps to ensure the desired product is obtained.
Eigenschaften
CAS-Nummer |
158664-54-1 |
|---|---|
Produktname |
Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate |
Molekularformel |
C8H12N2O2 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate |
InChI |
InChI=1S/C8H12N2O2/c1-7(6(11)12-2)5-8(3-4-8)10-9-7/h3-5H2,1-2H3 |
InChI-Schlüssel |
IMGUSOZEWKKOJE-UHFFFAOYSA-N |
SMILES |
CC1(CC2(CC2)N=N1)C(=O)OC |
Kanonische SMILES |
CC1(CC2(CC2)N=N1)C(=O)OC |
Synonyme |
4,5-Diazaspiro[2.4]hept-4-ene-6-carboxylicacid,6-methyl-,methylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




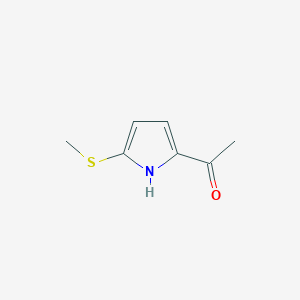
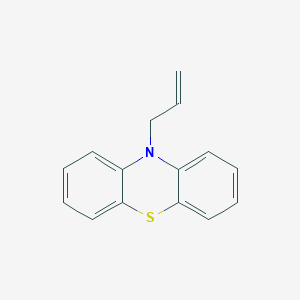

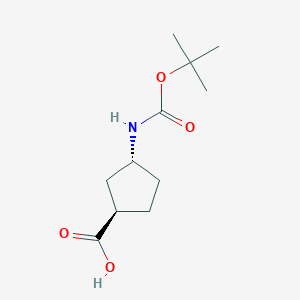
![5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B141361.png)

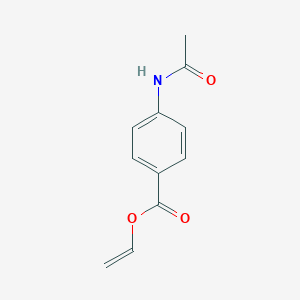
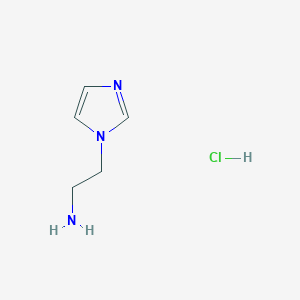
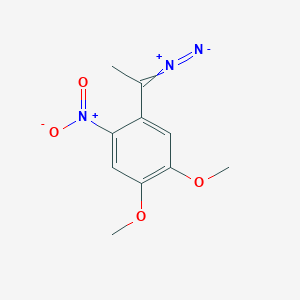
![7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,cis-(9CI)](/img/structure/B141374.png)
![1,4-Dioxa-7-thiaspiro[4.4]nonane](/img/structure/B141376.png)
